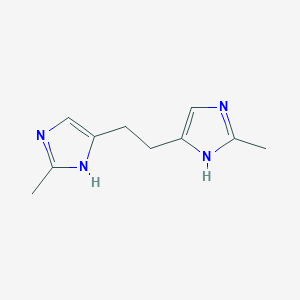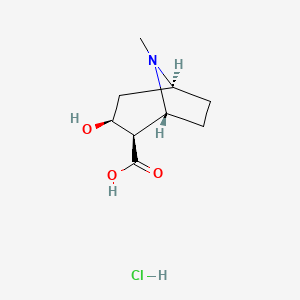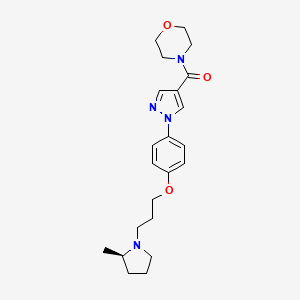
Enerisant
Vue d'ensemble
Description
Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)-α-methyl[3H]histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.
Applications De Recherche Scientifique
Pharmacokinetics and Drug-Drug Interaction Potential :
- Enerisant demonstrates low potential for cytochrome P450 (CYP)-mediated drug-drug interactions, which is a crucial aspect for clinical safety and effectiveness (Terasaka et al., 2021).
- It also shows the inhibition of certain transporters like organic cation transporter 2 and multidrug and toxin extrusion proteins, but not P-glycoprotein or breast cancer resistance protein, which is significant for understanding its mechanism of action and potential interactions (Terasaka et al., 2021).
Pharmacodynamics and Receptor Occupancy :
- A study using positron emission tomography with a specific radioligand for histamine H3 receptors measured the receptor occupancy by enerisant, which is vital for determining effective dosing and understanding its effects on the brain (Kimura et al., 2021).
In Vivo Effects in Rodents :
- Enerisant has shown to increase neurotransmitter release related to arousal and cognition, and it exhibits wake-promoting and procognitive effects in rodents, indicating its potential in treating disorders related to these domains (Hino et al., 2020).
- The occupancy of histamine H3 receptors varied depending on the pharmacological domain being tested, which is crucial for dose selection in clinical studies (Hino et al., 2020).
Propriétés
Numéro CAS |
1152747-82-4 |
|---|---|
Nom du produit |
Enerisant |
Formule moléculaire |
C22H30N4O3 |
Poids moléculaire |
398.51 |
Nom IUPAC |
(R)-(1-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-1H-pyrazol-4-yl)(morpholino)methanone |
InChI |
InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |
Clé InChI |
IABXVJILZYNSTM-GOSISDBHSA-N |
SMILES |
O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Enerisant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


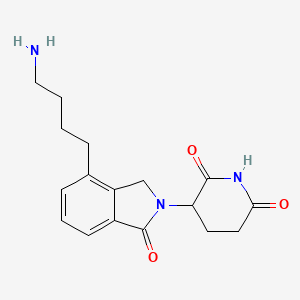
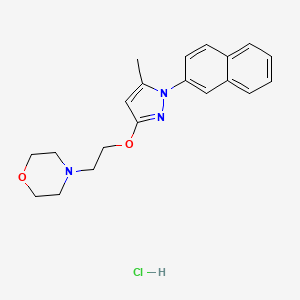

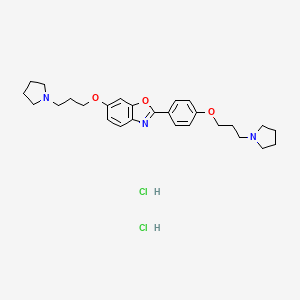
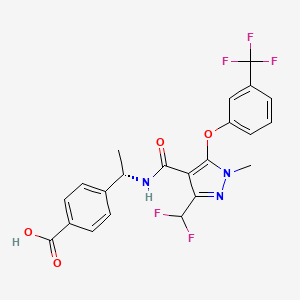
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
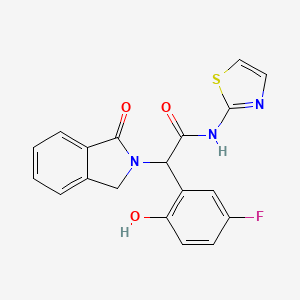
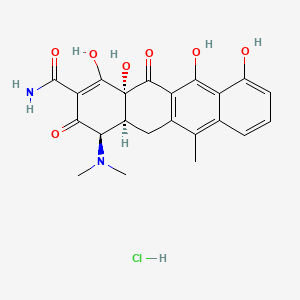
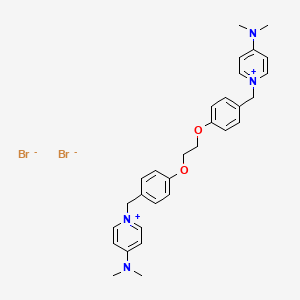
![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
